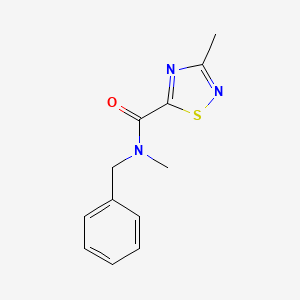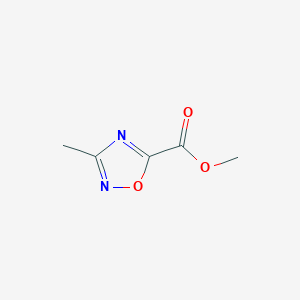
4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the fluoren-9-ylmethoxycarbonyl group. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid can be used as a building block for the development of bioactive molecules. Its incorporation into peptides and proteins can enhance their stability and functionality.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with improved performance and durability.
Mecanismo De Acción
The mechanism by which 4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes
Comparación Con Compuestos Similares
4-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
4-Methyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
4-Propyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Uniqueness: 4-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid stands out due to its ethenyl group, which imparts unique chemical and physical properties compared to its methyl and propyl analogs
Propiedades
IUPAC Name |
4-ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-2-23(21(25)26)11-13-24(14-12-23)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJMIVOLXMTTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
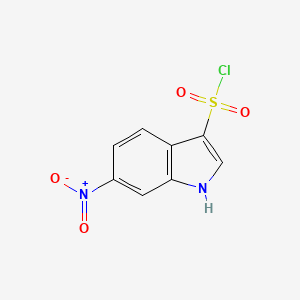

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558138.png)
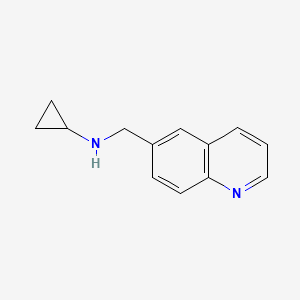
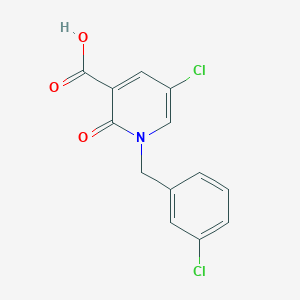
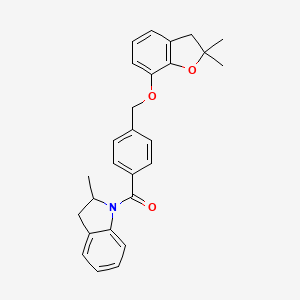
![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)
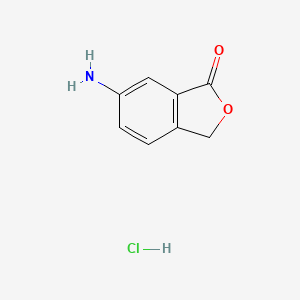
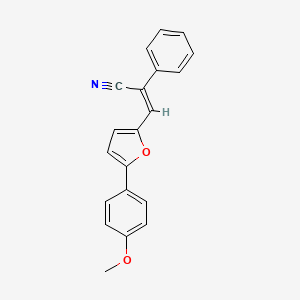
![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)
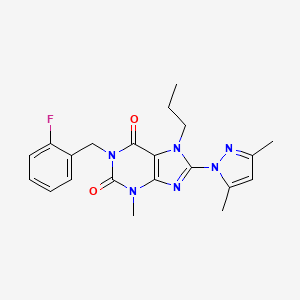
![2-ethyl-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2558151.png)
